

Physical and chemical properties of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate

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Compound of Interest

Compound Name: Diethyl bipy55'DC

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An In-depth Technical Guide to Diethyl 2,2'-bipyridine-5,5'-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2'-bipyridine-5,5'-dicarboxylate is a versatile organic compound that serves as a crucial building block in supramolecular chemistry, materials science, and pharmaceutical research. Its rigid bipyridine core, functionalized with ester groups, allows for the construction of complex molecular architectures, including metal-organic frameworks (MOFs) and coordination polymers. This guide provides a comprehensive overview of the physical and chemical properties of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate, along with detailed experimental protocols for its synthesis and characterization, and its application in the formation of coordination complexes.

Physical and Chemical Properties

The fundamental physical and chemical properties of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate are summarized in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

General Properties

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₆ N ₂ O ₄	[1]
Molecular Weight	300.31 g/mol	[1]
Appearance	White to off-white crystalline solid	[2]
CAS Number	1762-46-5	[1]

Physicochemical Data

Property	Value	Reference
Melting Point	145-147 °C	[3]
Boiling Point (Predicted)	428.9 ± 45.0 °C at 760 mmHg	N/A
Density (Predicted)	1.201 ± 0.06 g/cm ³	N/A
Solubility	Soluble in many common organic solvents. The parent dicarboxylic acid is sparingly soluble in DMSO and aqueous buffers.[4]	

Synthesis and Purification

The synthesis of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate is typically achieved through the esterification of its parent dicarboxylic acid, 2,2'-bipyridine-5,5'-dicarboxylic acid.

Experimental Protocol: Synthesis

Reaction: Esterification of 2,2'-bipyridine-5,5'-dicarboxylic acid with ethanol in the presence of an acid catalyst.

Materials:

- 2,2'-bipyridine-5,5'-dicarboxylic acid

- Absolute Ethanol
- Concentrated Sulfuric Acid (catalyst)
- Sodium Bicarbonate (for neutralization)
- Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
- Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
- Round-bottom flask with reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask, suspend 2,2'-bipyridine-5,5'-dicarboxylic acid in an excess of absolute ethanol.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.
- **Reflux:** Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
- **Neutralization:** After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be obtained as a solid.

Experimental Protocol: Purification

Method: Recrystallization is a common method for the purification of the crude product.

Materials:

- Crude Diethyl 2,2'-bipyridine-5,5'-dicarboxylate
- Ethanol
- Water
- Erlenmeyer flasks
- Hot plate
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.
- Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
- Crystallization: Slowly add water to the hot ethanolic solution until turbidity persists. Reheat the solution until it becomes clear again and then allow it to cool slowly to room temperature.
- Cooling: For maximum yield, cool the flask in an ice bath.
- Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
- Drying: Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Characterization

The structure and purity of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the bipyridine rings and the ethyl groups of the ester functionalities. The aromatic protons will appear as doublets and doublets of doublets in the downfield region (typically 7.5-9.0 ppm). The ethyl groups will exhibit a quartet for the methylene protons (CH_2) and a triplet for the methyl protons (CH_3) in the upfield region.
- ^{13}C NMR:** The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester groups (around 165 ppm), the aromatic carbons of the bipyridine rings (in the 120-155 ppm range), and the carbons of the ethyl groups (methylene carbons around 60 ppm and methyl carbons around 14 ppm).^[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key vibrational bands for Diethyl 2,2'-bipyridine-5,5'-dicarboxylate include:

- C=O stretch (ester):** A strong absorption band around 1720-1740 cm^{-1} .
- C-O stretch (ester):** Bands in the region of 1100-1300 cm^{-1} .
- C=N and C=C stretching (aromatic rings):** Multiple bands in the 1400-1600 cm^{-1} region.
- C-H stretching (aromatic and aliphatic):** Bands above and below 3000 cm^{-1} , respectively.

Mass Spectrometry (MS)

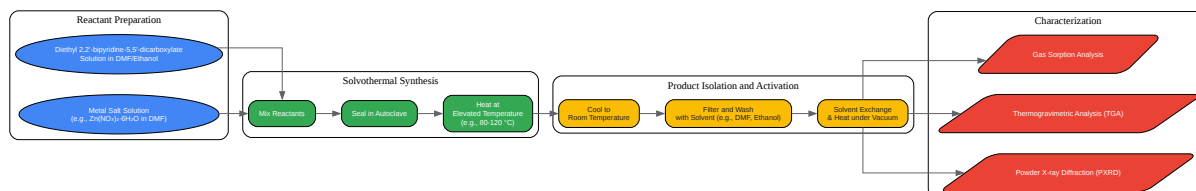
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Diethyl 2,2'-bipyridine-5,5'-dicarboxylate, the molecular ion peak (M^+) would be expected at an m/z value corresponding to its molecular weight (300.31).

Applications in Research and Development

Diethyl 2,2'-bipyridine-5,5'-dicarboxylate is a valuable ligand in coordination chemistry, primarily for the synthesis of Metal-Organic Frameworks (MOFs) and other coordination polymers.[4][6] Its bidentate nitrogen donors chelate to metal ions, while the carboxylate groups (after hydrolysis of the esters) or the ester groups themselves can act as linkers to form extended structures. These materials have potential applications in gas storage, catalysis, and sensing. [6]

Experimental Workflow: Synthesis of a Metal-Organic Framework (MOF)

The following diagram illustrates a general workflow for the synthesis of a MOF using a bipyridine-dicarboxylate ligand like the title compound.

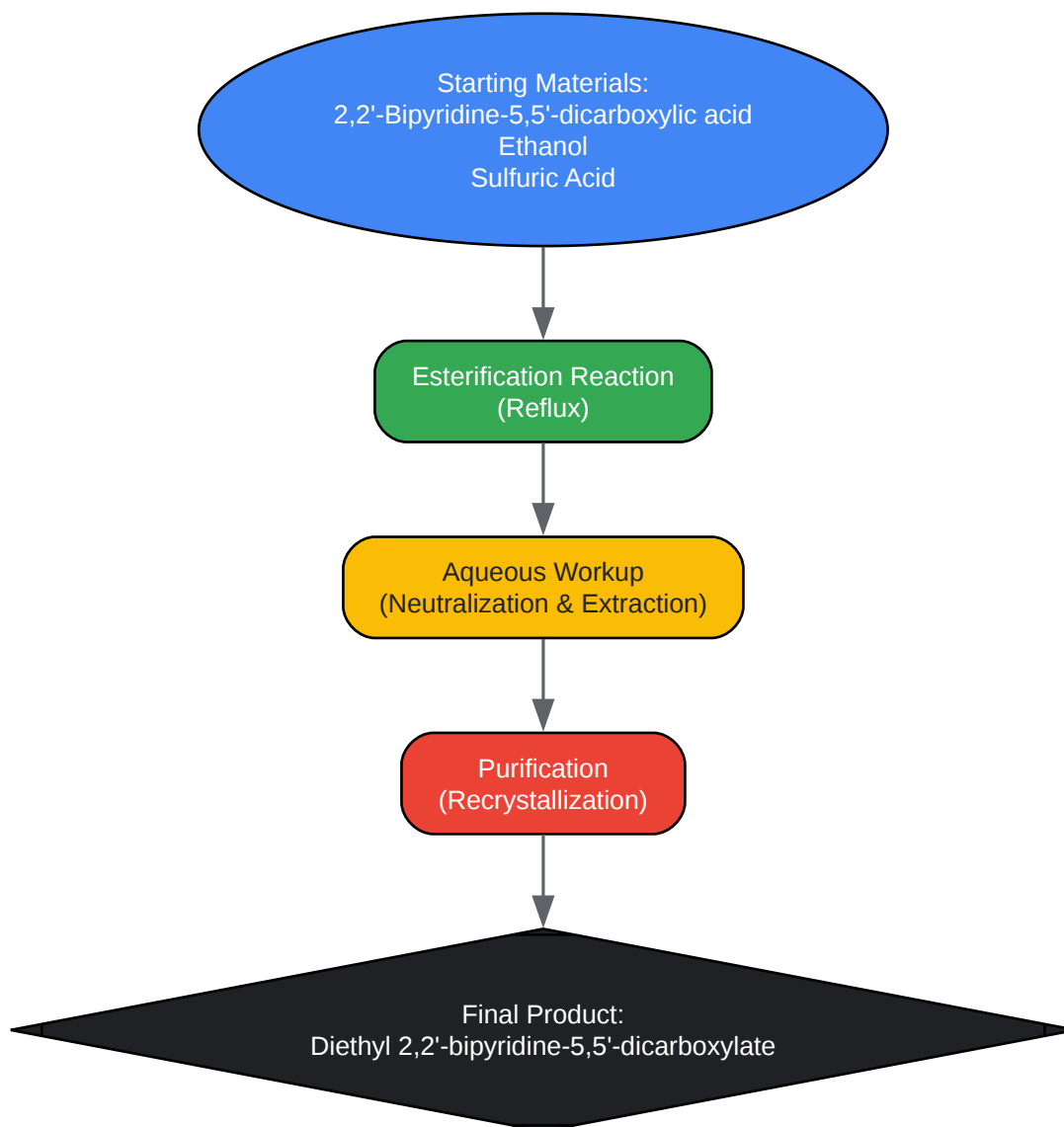


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A general workflow for the solvothermal synthesis of a Metal-Organic Framework.

Logical Relationship: Synthesis of Diethyl 2,2'-bipyridine-5,5'-dicarboxylate

The synthesis of the title compound follows a logical progression from its constituent starting materials.



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Logical flow diagram for the synthesis of the title compound.

Conclusion

Diethyl 2,2'-bipyridine-5,5'-dicarboxylate is a key organic ligand with significant potential in the development of advanced materials and functional molecules. A thorough understanding of its physical and chemical properties, as well as reliable protocols for its synthesis and purification,

are paramount for its effective utilization in research and development. This guide provides a foundational resource for scientists and professionals working with this versatile compound.

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